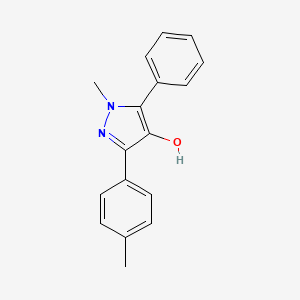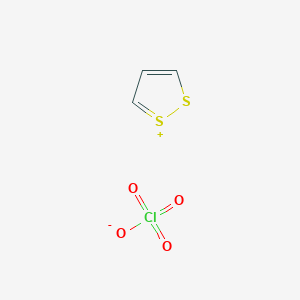
Urea, N-(4-ethenylphenyl)-N'-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-ethenylphenyl)-N’-phenyl- is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety substituted with a 4-ethenylphenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-ethenylphenyl)-N’-phenyl- typically involves the reaction of 4-ethenylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
4-ethenylaniline+phenyl isocyanate→Urea, N-(4-ethenylphenyl)-N’-phenyl-
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Urea, N-(4-ethenylphenyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, Urea, N-(4-ethenylphenyl)-N’-phenyl- is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in the design of inhibitors for specific enzymes.
Industry
Industrially, Urea, N-(4-ethenylphenyl)-N’-phenyl- is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable monomer in the manufacture of high-performance materials.
作用机制
The mechanism by which Urea, N-(4-ethenylphenyl)-N’-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical properties.
相似化合物的比较
Similar Compounds
Urea, N-2-anthracenyl-N’-(4-ethenylphenyl)-: This compound is similar in structure but contains an anthracenyl group instead of a phenyl group.
Urea, N-(4-ethenylphenyl)-N’-methyl-: This compound has a methyl group in place of the phenyl group.
Uniqueness
Urea, N-(4-ethenylphenyl)-N’-phenyl- is unique due to the presence of both a 4-ethenylphenyl group and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
属性
CAS 编号 |
58478-72-1 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
1-(4-ethenylphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H14N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h2-11H,1H2,(H2,16,17,18) |
InChI 键 |
NDDBSQVPIVPDOJ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


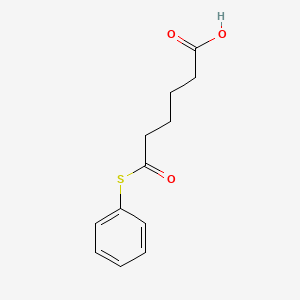

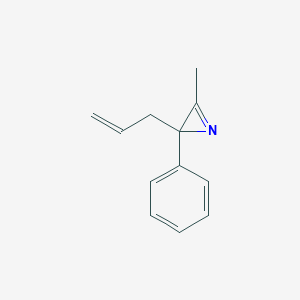
![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
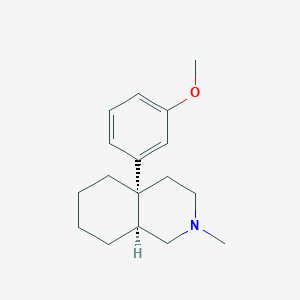
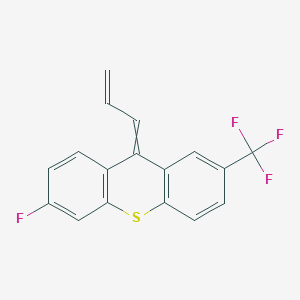
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)

![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

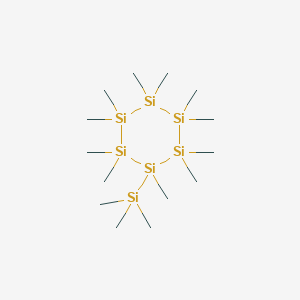
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
